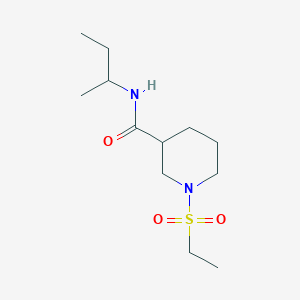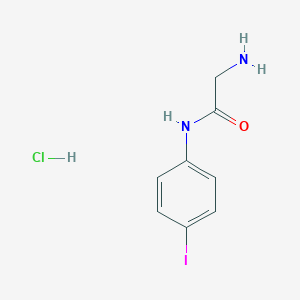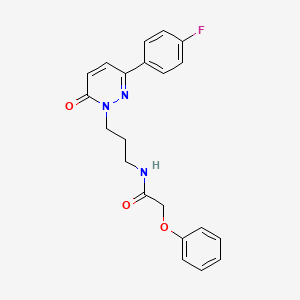
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different part of the molecule. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The dimethoxyphenyl and phenethylthio groups are likely to contribute to the compound’s overall polarity and could influence its solubility and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The urea group could potentially undergo hydrolysis, and the thiadiazole ring might participate in various substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl group could increase its lipophilicity, while the urea group could form hydrogen bonds, potentially increasing its water solubility .
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been reported to inhibit various enzymes and proteins involved in cancer cell growth, fungal cell wall synthesis, and bacterial cell division. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit fungal and bacterial growth. It has also been reported to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea in lab experiments include its potential as a broad-spectrum antimicrobial and anticancer agent. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea include exploring its potential as a diagnostic tool for various diseases, investigating its potential as an anti-inflammatory and analgesic agent, and further studying its mechanism of action and potential side effects. In addition, the compound could be modified to improve its pharmacological properties and reduce potential side effects.
Métodos De Síntesis
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has been reported in the literature. The method involves the reaction of 3,4-dimethoxybenzyl isothiocyanate with 5-(phenethylthio)-1,3,4-thiadiazol-2-amine in the presence of a base to form the corresponding thiourea intermediate. The intermediate is then reacted with urea in the presence of a catalyst to yield the final product.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethoxyphenyl)-3-(5-(phenethylthio)-1,3,4-thiadiazol-2-yl)urea has been studied for its potential pharmacological properties. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory and analgesic agent. The compound has also been studied for its potential as a diagnostic tool for various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-25-15-9-8-14(12-16(15)26-2)20-17(24)21-18-22-23-19(28-18)27-11-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTGNYIKNZVOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-Difluoro-2-methylphenoxy)methyl]oxirane](/img/structure/B2831510.png)



![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)


![Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2831523.png)
![2-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2831524.png)

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2831527.png)

![5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B2831530.png)
![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)